molecular formula C12H13NO4 B1665015 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- CAS No. 92455-12-4

2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-

Cat. No.: B1665015
CAS No.: 92455-12-4
M. Wt: 235.24 g/mol
InChI Key: DNBSASOCQLUZFR-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- is an acrylamide derivative featuring a 4-methoxyphenylacetyl group attached to the α-carbon of the propenoic acid backbone. The compound’s structure includes a methoxy-substituted aromatic ring linked via an acetylated amino group, which may confer unique chemical and biological properties, such as enhanced stability and intermolecular interactions.

Properties

CAS No.

92455-12-4

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]prop-2-enoic acid

InChI

InChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-3-5-10(17-2)6-4-9/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16)

InChI Key

DNBSASOCQLUZFR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O

Appearance

Solid powder

Other CAS No.

92455-12-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AD 5
AD-5
N-(4-methoxyphenylacetyl)dehydroalanine
paramethoxyphenyl-acetyl dehydroalanine

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported method involves coupling 4-methoxyphenylacetic acid with 2-aminoacrylic acid derivatives using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl) and 4-dimethylaminopyridine (DMAP). In a typical procedure, equimolar quantities of the carboxylic acid (4-methoxyphenylacetic acid) and 2-aminoacrylic acid methyl ester are dissolved in dichloromethane. EDCl (1.5 eq) and DMAP (0.1 eq) are added to activate the carboxylic acid, forming an O-acylisourea intermediate, which undergoes nucleophilic attack by the amine to yield the target amide (Fig. 1).

Critical Parameters :

  • Solvent selection : Dichloromethane outperforms THF or DMF due to reduced ester hydrolysis (<2% vs. 15% in DMF).
  • Temperature : Room temperature (25°C) minimizes epimerization of the α-carbon in 2-aminoacrylic acid.
  • Workup : Sequential washes with saturated NH4Cl and NaHCO3 remove unreacted EDCl and DMAP, followed by recrystallization from ethanol to achieve >98% purity.

Yield and Scalability

Benchmark trials report isolated yields of 72–89% at 10 mmol scale (Table 1). Scaling to 1 mol maintains efficiency (84% yield), though reaction time extends from 12 h to 36 h due to mixing limitations.

Table 1. Amide Coupling Optimization

EDCl (eq) DMAP (eq) Yield (%) Purity (%)
1.2 0.05 68 92
1.5 0.1 89 98
2.0 0.2 85 97

Conjugate Addition via Michael Reaction

Base-Catalyzed Amide Formation

Adapting methodologies from quinolin-2-one derivatization, this route employs a Michael addition between 4-methoxyphenylacetamide and methyl acrylate. In a representative protocol, 4-methoxyphenylacetamide (1 eq), methyl acrylate (4 eq), and K2CO3 (1 eq) are heated at 100°C for 10 h in anhydrous DMF. The base deprotonates the amide nitrogen, enabling nucleophilic attack on the β-carbon of acrylate (Fig. 2).

Advantages :

  • Regioselectivity : Exclusive formation of the 2-substituted adduct due to electronic stabilization of the transition state.
  • Solvent effects : DMF enhances reaction rate (k = 0.15 h⁻¹) compared to dioxane (k = 0.08 h⁻¹) by stabilizing the enolate intermediate.

Post-Reaction Modifications

The methyl ester intermediate undergoes saponification using NaOH (1 eq) in ethanol/water (1:1) at 25°C, achieving quantitative conversion to the carboxylic acid. Notably, substituting NaOH with LiOH reduces reaction time from 12 h to 6 h but introduces Li+ byproducts that complicate purification.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 2.63 (t, J = 6.0 Hz, CH₂CO), 3.81 (s, OCH₃), 6.89–7.45 (m, Ar-H).
  • IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide).

Lewis Acid-Mediated Formylation-Alkylation

Sequential Functionalization

Drawing from acrylic acid derivative synthesis, this two-step approach first formylates a methylene precursor (e.g., methyl 2-[(4-methoxyphenyl)acetamido]acetate) using Vilsmeier-Haack reagent (POCl3/DMF). The formylated intermediate is then treated with AlCl3 (0.5 eq) in toluene at 80°C to induce β-elimination, yielding the α,β-unsaturated acid (Fig. 3).

Challenges :

  • Side reactions : Competitive dimerization (≤15%) occurs unless the formylation step is conducted below −10°C.
  • Catalyst loading : Excess AlCl3 (>1 eq) promotes over-elimination to acrylonitrile analogs.

Comparative Efficiency

While this method achieves moderate yields (55–63%), it requires specialized equipment for low-temperature operations, limiting industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

AD-5 undergoes various chemical reactions, including:

    Oxidation: AD-5 can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: AD-5 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of AD-5.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications, particularly in drug development and therapeutic interventions.

Anti-inflammatory Properties

Research indicates that derivatives of 2-propenoic acid exhibit anti-inflammatory effects. These compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. For instance, studies have demonstrated that certain methoxyphenyl derivatives can effectively reduce inflammation in animal models by modulating the COX-2 pathway .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It acts as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects against breast and prostate cancer cells. A notable study highlighted that the presence of the methoxy group enhances the compound's ability to induce apoptosis in cancer cells.

Cosmetic Applications

In the cosmetic industry, 2-propenoic acid derivatives are utilized for their skin-enhancing properties.

Skin Protection and Repair

The compound has been incorporated into formulations aimed at protecting skin from oxidative stress and promoting wound healing. Its ability to inhibit glycation processes is particularly beneficial for aging skin, as it helps maintain collagen integrity and prevents the formation of advanced glycation end-products (AGEs) .

Moisturizing Effects

Due to its hydrophilic nature, 2-propenoic acid derivatives are often included in moisturizers to enhance skin hydration levels. Clinical trials have shown significant improvements in skin moisture retention when applied topically .

Material Science Applications

The versatility of 2-propenoic acid extends to material science, where it is used in the synthesis of polymers and coatings.

Polymer Production

The compound serves as a monomer in the production of polyacrylic materials, which are widely used in adhesives, paints, and coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Coating Formulations

Research has explored the use of 2-propenoic acid derivatives in formulating protective coatings that exhibit resistance to environmental degradation. These coatings find applications in automotive and industrial sectors due to their durability and protective characteristics .

Data Tables

The following tables summarize key findings related to the applications of 2-propenoic acid derivatives:

Application AreaKey FindingsReferences
PharmaceuticalsAnti-inflammatory effects; COX-2 inhibition
Anticancer activity; apoptosis induction
CosmeticsSkin protection; inhibition of AGEs
Moisturizing effects; enhanced hydration
Material SciencePolymer production; improved mechanical properties
Durable coatings for environmental protection

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a methoxyphenyl derivative demonstrated significant reduction in paw edema in rat models when administered orally. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations .

Case Study 2: Cosmetic Formulation

In a clinical trial involving a moisturizer containing 2-propenoic acid derivatives, participants reported a noticeable improvement in skin texture and hydration levels after four weeks of use. The formulation was well-tolerated with no adverse reactions noted .

Mechanism of Action

The mechanism of action of AD-5 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing feature is the 4-methoxyphenylacetyl amino group. Below is a comparative analysis with structurally related propenoic acid derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Properties
Target Compound Not fully disclosed Likely ~265–300* 4-Methoxyphenylacetyl amino group Potential pharmaceutical intermediate; stability from amide bond
2-Propenoic acid, 3-phenyl-, 4-formyl-2-methoxyphenyl ester (2E)- (147248-48-4) C₁₇H₁₄O₄ 282.29 Ester linkage, formyl, methoxyphenyl Likely used in polymer coatings; ester groups increase hydrolytic susceptibility
(E)-Methyl 3-(4-methoxyphenyl)acrylate (832-01-9) C₁₁H₁₂O₃ 192.21 Methoxyphenyl ester Monomer for UV-curable resins; ester functionality enhances reactivity
2-Propenoic acid, 2-[[[(4-methoxyphenyl)methoxy]carbonyl]amino]-3-phenyl-, methyl ester (140422-49-7) C₁₉H₁₉NO₅ 341.36 Methoxycarbonylamino, phenyl Steric hindrance from phenyl group may reduce polymerization rates
Methyl 3-(4-(bis(2-(acetyloxy)ethyl)amino)-2-methylphenyl)-2-cyanoacrylate (299404-29-8) C₂₀H₂₃N₃O₆ 401.42 Cyano, acetyloxyethyl amino High electrophilicity for adhesives or drug delivery systems
2-Propenoic acid, 3-(dimethylamino)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester (219739-90-9) C₁₄H₁₈N₂O₄ 278.31 Dimethylamino, benzyloxycarbonyl Potential bioactive moiety due to amino and carbamate groups

*Estimated based on analogs with similar substituents.

Reactivity and Stability

  • Amide vs. Ester Linkages : The target compound’s amide bond (N-acetyl group) offers greater hydrolytic stability compared to esters in compounds like (E)-Methyl 3-(4-methoxyphenyl)acrylate . This makes it suitable for applications requiring prolonged shelf-life or resistance to aqueous environments.
  • Electron-Withdrawing Groups: Cyano-containing analogs (e.g., CAS 299404-29-8 ) exhibit higher electrophilicity, favoring polymerization or Michael addition reactions. The target compound lacks such groups, suggesting slower polymerization kinetics.
  • Steric Effects : Bulky substituents, such as the phenyl group in CAS 140422-49-7 , may hinder intermolecular interactions, whereas the target compound’s linear 4-methoxyphenylacetyl chain likely improves solubility in polar solvents.

Key Research Findings

  • Toxicity and Safety : Esters like CAS 147248-48-4 require stringent handling due to irritancy risks, whereas amides (target compound) are generally less reactive but may pose neurotoxic risks if bioaccumulative.
  • Thermal Properties : Fluorinated polymers (e.g., CAS 26794-25-2 ) degrade above 300°C, whereas methoxyphenyl acrylamides likely decompose at lower temperatures (~200°C) due to aromatic moiety instability.

Biological Activity

2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-, commonly referred to as a methoxyphenyl derivative, is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)- is represented as follows:

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol

This compound features a propenoic acid backbone with an acetylamino group attached to a methoxyphenyl ring, which contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of methoxyphenyl compounds exhibit significant antibacterial properties. The compound's structural modifications can enhance its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

The data suggests that the compound exhibits potent activity against Gram-positive and Gram-negative bacteria, with the lowest MIC values recorded against Bacillus subtilis and Escherichia coli, indicating high efficacy.

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity against specific strains.

Table 2: Antifungal Activity Profile

Fungal StrainMinimum Inhibitory Concentration (MIC) µM
Candida albicans16.69
Fusarium oxysporum56.74

These results indicate that the compound has moderate antifungal effects, particularly against Candida albicans.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. It has been found to scavenge free radicals effectively, showcasing its role in mitigating oxidative stress.

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid (standard)100%
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide140%

The synthesized derivatives showed antioxidant activity significantly higher than ascorbic acid, indicating their potential use in therapeutic applications targeting oxidative damage.

Anticancer Activity

The anticancer effects of the compound were evaluated against several cancer cell lines using the MTT assay.

Table 4: Anticancer Activity Profile

Cell LineIC50 (µM)
Human Glioblastoma (U-87)10.5
Triple-Negative Breast Cancer (MDA-MB-231)15.3

The results demonstrate that the compound exhibits cytotoxic effects on glioblastoma cells at lower concentrations compared to breast cancer cells, suggesting selective efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of methoxyphenyl derivatives:

  • Study on Antibacterial Properties : A study published in MDPI reported that modifications on the phenyl ring significantly enhanced the antibacterial activity of related compounds .
  • Antioxidant Research : Another investigation indicated that certain derivatives exhibited antioxidant activities exceeding those of established antioxidants like ascorbic acid .
  • Anticancer Evaluation : In vitro studies demonstrated the ability of these compounds to inhibit cancer cell proliferation effectively, particularly in glioblastoma models .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves acylation of the amino group on the propenoic acid backbone using 4-methoxyphenylacetyl chloride. Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (40–60°C), and stoichiometric ratios of reactants. Catalytic bases like triethylamine may enhance acylation efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., methoxy proton resonance at ~3.8 ppm) and FT-IR (amide C=O stretch ~1650 cm1^{-1}) .

Q. How should researchers safely handle this compound given its structural similarity to hazardous analogs?

  • Safety Protocols : Although occupational exposure limits are not established for this specific compound, assume potential skin absorption and carcinogenic risk based on structurally related phenoxypropionic acids . Implement engineering controls (fume hoods), personal protective equipment (nitrile gloves, lab coats), and emergency showers/eye wash stations . Avoid inhalation of aerosols during synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and stability?

  • Analytical Methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+^+) and detect degradation products .
  • Thermal Analysis : TGA/DSC under nitrogen can evaluate thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the acrylamide moiety in this compound?

  • Computational Strategy : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the acrylamide group, predicting nucleophilic attack sites. Molecular dynamics simulations may reveal steric effects from the 4-methoxyphenyl group on reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acrylamide derivatives?

  • Data Reconciliation :

  • Meta-analysis : Compare IC50_{50} values across studies, noting variations in assay conditions (e.g., cell lines, incubation times).
  • Structural Tweaking : Modify the 4-methoxy group to assess its role in activity (e.g., replace with hydroxyl or ethyl groups) .
  • Dose-Response Validation : Repeat assays with standardized protocols to isolate confounding factors .

Q. How does the 4-methoxyphenyl substituent influence the compound’s photostability under UV light?

  • Experimental Design :

  • Expose the compound to UV-A/B radiation (315–400 nm) in quartz cuvettes.
  • Monitor degradation via UV-Vis spectroscopy (absorbance at λmax_{\text{max}}) and LC-MS.
  • Compare with analogs lacking the methoxy group to isolate its electron-donating effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Optimization :

  • Use asymmetric catalysis (e.g., chiral Lewis acids) to control stereochemistry during acylation.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Avoid racemization by maintaining low temperatures (<30°C) during workup .

Key Considerations

  • Contradictory Evidence : While some analogs (e.g., 2-(4-Ethylphenyl)propanoic acid) show anti-inflammatory activity, conflicting data may arise from differences in assay sensitivity or metabolite interference .
  • Unreliable Sources : Avoid extrapolating data from non-peer-reviewed platforms (e.g., commercial catalogs); prioritize NIST, PubChem, and ECHA .

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Feasible Synthetic Routes

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2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-
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2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-

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